5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one
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Description
5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one, also known as 5-AMT, is a synthetic organic compound that has found a wide range of applications in scientific research. It is a heterocyclic compound that is composed of nitrogen, sulfur, and carbon atoms, and is classified as an aromatic compound. 5-AMT is a versatile compound that can be used as a building block for more complex molecules, as a catalyst for chemical reactions, and as a tool for studying the behavior of complex molecules.
Scientific Research Applications
Microwave-Assisted Synthesis
One study presents a microwave-assisted, one-pot synthesis technique involving compounds related to 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one. This method includes a multistep intramolecular transformation, demonstrating the compound's utility in efficient synthesis processes (Cole, Kultgen, & Henderson, 2009).
Microbiological Activity
Another study explores the microbiological activity of derivatives of compounds similar to this compound. It highlights the significant activity of these compounds against various microorganisms, indicating potential applications in microbiology and pharmaceutical research (Daci-Ajvazi, Govori, & Omeragiq, 2011).
Conformationally Constrained Tryptophan Derivatives
Research into conformationally constrained tryptophan derivatives, which includes structures related to this compound, has been conducted. These derivatives are designed for peptide and peptoid conformation elucidation studies, emphasizing the compound's role in biochemical and medicinal chemistry research (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Cycloaddition Reactions
The compound's utility in cycloaddition reactions is also highlighted, showcasing its potential in creating diverse heterocyclic structures. This suggests applications in synthetic chemistry, particularly in the synthesis of complex organic compounds (Hoff & Blok, 1975).
Antitumor and Antiviral Activity
Several studies focus on the antitumor and antiviral activities of related compounds, suggesting that this compound could play a role in the development of new therapeutic agents. These studies underline the compound's potential in drug discovery and development, especially in oncology and virology (Wang et al., 1997), (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Properties
IUPAC Name |
11-amino-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-5-12-9-8(10(14)13(5)11)6-3-2-4-7(6)15-9/h2-4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLFRWQJBROIJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177258 |
Source
|
Record name | 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24829820 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22721-36-4 |
Source
|
Record name | 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022721364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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